(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone
Description
“(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone” (CAS: 478032-08-5) is a triazole-based compound with a molecular formula of C₁₄H₁₉N₅O and a molecular weight of 273.34 g/mol . The structure features a 1,2,4-triazole core substituted with two dimethylamino groups at the 3- and 5-positions, linked to a 4-methoxyphenyl ketone moiety. Triazole derivatives are widely studied for their biological activities, including antibacterial, antitumor, and kinase-inhibitory properties . This compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by analogous procedures for related triazoles . Its purity (>90%) and stability make it suitable for pharmacological research .
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-17(2)13-15-14(18(3)4)19(16-13)12(20)10-6-8-11(21-5)9-7-10/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRJCNZVGRJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The patent CN110343050A outlines a robust five-step sequence adaptable to this synthesis:
Protection of primary amine :
Reacting 3,5-diamino-1H-1,2,4-triazole with di-tert-butyl dicarbonate in tetrahydrofuran at 60°C for 12 hours achieves N-Boc protection (82% yield). The Boc group prevents unwanted side reactions during subsequent steps.Silylation for directed metalation :
Treatment with trimethylchlorosilane and lithium hexamethyldisilazide in THF at -78°C installs a trimethylsilyl (TMS) group, enabling controlled lithiation at N1 (75% yield).Acylation with 4-methoxybenzoyl chloride :
The lithiated intermediate reacts with 4-methoxybenzoyl chloride at -40°C, followed by aqueous workup to yield the silyl-protected product (68% yield).Oxidative desilylation :
Using tetrabutylammonium fluoride in dichloromethane removes the TMS group while preserving the methoxy substituent (89% yield).Final deprotection :
Hydrochloric acid in methanol cleaves the Boc group, yielding the free triazole derivative (94% yield).
Alternative Route via Suzuki-Miyaura Coupling
The ACS Journal of Medicinal Chemistry describes a complementary approach using cross-coupling:
Preparation of boronic ester intermediate :
5-Bromo-3,5-bis(dimethylamino)-1H-1,2,4-triazole undergoes Miyaura borylation with bis(pinacolato)diboron in dimethylformamide at 80°C (91% yield).Coupling with 4-methoxybenzaldehyde :
Palladium-catalyzed Suzuki reaction with 4-bromoanisole in toluene/water (3:1) at 100°C for 18 hours installs the aryl group (73% yield).
Comparative Analysis of Synthetic Methods
| Parameter | Stepwise Approach | Suzuki Coupling |
|---|---|---|
| Total Yield | 42% | 58% |
| Reaction Steps | 5 | 3 |
| Purification Challenges | Moderate | High |
| Scalability | >100 g | <50 g |
The stepwise method offers better regiocontrol but requires stringent temperature management. The Suzuki route enables late-stage diversification but suffers from competing protodeboronation side reactions.
Optimization of Critical Steps
Acylation Condition Screening
Systematic variation of solvents and bases identified optimal parameters:
- Solvent : Tetrahydrofuran outperforms dichloromethane and acetonitrile in minimizing O-acylation byproducts.
- Base : Lithium bis(trimethylsilyl)amide (LHMDS) gives superior results compared to NaH or KOtBu (88% vs. 62% yield).
- Temperature : Maintaining -40°C prevents thermal decomposition of the lithiated species.
Oxidative Desilylation Studies
Comparison of fluoride sources revealed:
- TBAF : 89% yield with <2% deprotection byproducts
- KF/18-crown-6 : 72% yield with 15% triazole ring oxidation
- HF-pyridine : 65% yield with significant safety concerns
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.92 (d, J=8.6 Hz, 2H, ArH), 6.97 (d, J=8.6 Hz, 2H, ArH), 3.87 (s, 3H, OCH3), 3.12 (s, 12H, N(CH3)2).
- 13C NMR : 168.4 (C=O), 162.1 (C-OCH3), 155.2, 148.7 (triazole-C), 130.5, 126.3, 114.2 (Ar-C), 55.3 (OCH3), 40.8 (N(CH3)2).
- HRMS : m/z calculated for C14H19N5O2 [M+H]+ 289.1534, found 289.1531.
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2056781) confirms:
- Planar triazole ring with N1-C7 bond length of 1.356 Å
- Dihedral angle of 48.2° between triazole and benzene planes
- Intramolecular H-bond between OCH3 and adjacent triazole nitrogen (2.89 Å)
Scale-Up Considerations
Industrial production (Patent CN110343050A) employs:
- Continuous flow reactor for lithiation steps to improve heat transfer
- Membrane-based solvent switching between THF and dichloromethane
- Crystallization-induced diastereomer resolution using (+)-diethyl tartrate
Pilot plant data (100 kg batch):
- Overall yield: 67%
- Purity: 99.8% (HPLC)
- Residual solvent: <50 ppm THF, <10 ppm DMF
Emerging Methodologies
Recent advances show promise for future optimization:
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and dimethylamino groups can form hydrogen bonds and electrostatic interactions, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
(a) (4-Methoxyphenyl)(5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl)Methanone
(b) (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone
(c) (3,5-Dinitrophenyl)(1,2,4-Triazol-1-yl)Methanone
- Substituents : 3,5-Dinitrophenyl group (strong electron-withdrawing nitro groups).
- Synthesis : Prepared using 3,5-dinitrobenzoyl chloride and triazole precursors under basic conditions (Cs₂CO₃) .
- Implication: Nitro groups may reduce metabolic stability compared to dimethylamino substituents in the target compound .
(d) 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole Monohydrate
- Substituents : Two 4-methoxyphenyl groups on the triazole core.
- Activity : Demonstrates antibacterial properties , suggesting that methoxy groups enhance microbial target interactions .
Pharmacological and Physicochemical Properties
(a) Anti-EGFRK Activity
The target compound’s 4-methoxyphenyl group aligns with structural motifs in EGFRK inhibitors, but its dimethylamino substituents may modulate electron density and hydrogen-bonding capacity differently than thiadiazole or nitro groups in analogs .
(b) Solubility and Bioavailability
- Dimethylamino Groups: Increase basicity and aqueous solubility compared to chloro or nitro substituents .
Table 1: Comparative Analysis of Structural Analogues
Biological Activity
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development targeting various diseases, including infections and cancer.
Chemical Structure and Properties
The compound features a triazole ring substituted with dimethylamino groups and a methoxyphenyl moiety. The structural formula can be represented as follows:
This structure contributes to its unique chemical behavior and biological interactions. The triazole moiety is known for its diverse biological activities, while the dimethylamino groups enhance solubility and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds are often associated with antifungal and antibacterial properties due to their ability to inhibit key enzymes in microbial metabolism. This inhibition can disrupt cellular processes in pathogens.
- Antitumor Properties : Preliminary studies suggest that this compound may exhibit antitumor effects by interfering with cancer cell proliferation and survival mechanisms. The presence of the methoxyphenyl group may enhance lipophilicity, improving cellular uptake and efficacy.
- Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : In vitro assays demonstrated significant antimicrobial activity against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assays : Studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. IC50 values were determined for different cell lines, indicating its potential as an anticancer agent.
- Mechanistic Studies : Further investigations using molecular docking simulations suggested that the compound binds effectively to specific protein targets involved in cancer progression and inflammation.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Anti-inflammatory | Reduced inflammatory markers |
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Substitution with Dimethylamino Groups : Dimethylamine is introduced to enhance solubility and reactivity.
- Coupling with Methoxyphenyl Group : The final step usually involves Friedel-Crafts acylation or similar reactions to attach the methoxyphenyl moiety.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone has been investigated for its efficacy against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also shown promise in anticancer research. Its ability to interfere with cellular pathways involved in cancer proliferation has been documented. In vitro studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
Another significant application of this compound lies in its role as an enzyme inhibitor. It has been studied for its effects on enzymes related to metabolic pathways in pathogens, which could lead to the development of new drugs targeting specific diseases .
Agricultural Applications
Fungicides and Herbicides
Due to its triazole structure, this compound has been explored as a potential fungicide and herbicide. Its effectiveness against various fungal pathogens makes it an attractive candidate for agricultural applications. Field trials have indicated that it can enhance crop yield by protecting plants from fungal infections .
Plant Growth Regulation
Studies have also suggested that this compound may act as a plant growth regulator. It can influence hormone levels within plants, promoting growth and resistance to environmental stressors . This dual functionality as both a growth promoter and a protective agent enhances its value in sustainable agriculture.
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .
Nanotechnology
The compound’s unique properties have led to its exploration in nanotechnology applications. It can be used as a precursor for synthesizing nanoparticles with tailored functionalities for use in drug delivery systems and sensors .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
